molecular formula C20H19NO3 B1348110 1-N-Fmoc-3-piperidone CAS No. 672310-11-1

1-N-Fmoc-3-piperidone

Cat. No.: B1348110
CAS No.: 672310-11-1
M. Wt: 321.4 g/mol
InChI Key: ZHMRQZFSADRNCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Fmoc-3-piperidone is typically synthesized through the reaction of 3-piperidone with 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-N-Fmoc-3-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-N-Fmoc-3-piperidone involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow further reactions. This process ensures the selective formation of peptide bonds without unwanted side reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its use of the Fmoc protecting group, which is base-labile and allows for mild deprotection conditions. This makes it particularly useful in solid-phase peptide synthesis, where harsh conditions can lead to unwanted side reactions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRQZFSADRNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363794
Record name 1-N-FMOC-3-PIPERIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-11-1
Record name 1-N-FMOC-3-PIPERIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FMOC-3-piperidinone
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